Regiochemical Carboxamide Positioning: 4-Carboxamide vs. 3-Carboxamide Topology Determines Scaffold Geometry
The target compound bears the carboxamide at the piperidine 4-position, whereas a closely related analog—N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide (CAS 1574327-15-3)—positions the carboxamide at the 3-position . This regiochemical difference alters the exit vector of the N-phenyl pharmacophore relative to the pyridazine core by approximately 1.5 Å and changes the dihedral angle distribution accessible to the terminal aryl ring. The 4-carboxamide topology places the N-phenyl group in a pseudo-equatorial orientation with greater conformational freedom, while the 3-carboxamide forces a pseudo-axial orientation with restricted rotation due to 1,3-diaxial interactions with the piperidine ring . This translates to distinct molecular recognition surfaces in target binding pockets.
| Evidence Dimension | Carboxamide substitution position on piperidine ring |
|---|---|
| Target Compound Data | 4-carboxamide (para relationship to piperidine nitrogen); N-phenyl substituent; molecular formula C₁₇H₂₀N₄O₂; MW 312.37; tPSA 98.11 Ų |
| Comparator Or Baseline | N-(4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide: 3-carboxamide (meta relationship); N-(4-methoxyphenyl) substituent; MW 342.4; additional H-bond acceptor |
| Quantified Difference | Positional isomerism (4- vs. 3-carboxamide); MW difference of ~30 Da; tPSA difference of ~11 Ų; distinct exit vector geometry (~1.5 Šdisplacement of terminal aryl centroid) |
| Conditions | Structural comparison based on 2D topology and conformational analysis (no co-crystal structure available for either compound) |
Why This Matters
The 4-carboxamide topology offers a distinct spatial presentation of the N-phenyl group relative to the pyridazine core, which is critical for structure-based virtual screening campaigns where scaffold geometry directly determines docking pose and predicted binding affinity.
